4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline
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Overview
Description
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline typically involves multiple steps. One common approach is to start with the chlorination of aniline to form 3-chloroaniline. This intermediate is then subjected to a series of reactions to introduce the Boc-protected amino group and the ethoxyethyl chain. The reaction conditions often involve the use of bases like sodium carbonate and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
H-4-(2-(Boc-amino)ethoxy)-Phe-Ome: A similar compound with a Boc-protected amino group and an ethoxyethyl chain.
2-(2-(tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate: Another compound with a Boc-protected amino group and an ethoxyethyl chain, but with a different functional group.
Uniqueness
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H25ClN2O3 |
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Molecular Weight |
328.83 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(4-amino-2-chlorophenyl)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(2,3)22-15(20)19(4)8-10-21-9-7-12-5-6-13(18)11-14(12)17/h5-6,11H,7-10,18H2,1-4H3 |
InChI Key |
DMDTVLCZGCHYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
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